5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
Overview
Description
The compound “5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine” is a complex organic molecule that contains a pyridine ring, a tetrazole ring, and a bromine atom . Pyridines and tetrazoles are both heterocyclic aromatic compounds, meaning they contain a ring structure with alternating single and double bonds, and at least one of the atoms in the ring is a non-carbon atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a tetrazole ring, a bromine atom, and two methyl groups . The exact structure would depend on the positions of these groups relative to each other.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine and tetrazole rings, the bromine atom, and the methyl groups . These groups could potentially participate in a variety of chemical reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the pyridine and tetrazole rings could impact its solubility, while the bromine atom could affect its reactivity.
Scientific Research Applications
Synthesis and Characterization
- New compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and 2-(5-phenyl-1,3,4-thiadiazol-2-yl) pyridine have been synthesized and characterized, demonstrating the potential of similar compounds for various applications in material science and chemistry (Dani et al., 2013).
Energetic Material Precursor
- A related compound, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, has been synthesized and characterized as an energetic material precursor, highlighting the potential of similar compounds in this field (Zhu et al., 2021).
Biological Activities
- Derivatives of similar structures have been studied for their anti-thrombolytic, biofilm inhibition, and haemolytic activities, indicating the potential biomedical applications of such compounds (Ahmad et al., 2017).
- Certain N-tetrazolylpyridinecarboxamides, which are structurally related, have shown antiallergic activity, suggesting possible pharmaceutical applications for similar compounds (Honma et al., 1984).
Anticancer Properties
- Amide derivatives of similar structures have been synthesized and assessed for their antiproliferative activity against breast cancer cell lines, indicating the potential role of similar compounds in cancer therapy (Panneerselvam et al., 2022).
Chemical Characterization
- Compounds like N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives have been synthesized and characterized, suggesting the diverse chemical properties and potential applications of similar molecules (Ghorbani‐Vaghei & Amiri, 2014).
Photoinduced Tautomerization
- Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives have shown that these compounds exhibit photoreactions like excited-state intramolecular proton transfer, which could be relevant for the study of similar compounds in photophysics (Vetokhina et al., 2012).
Tuning of Emission Properties
- Heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, like 2-(1H-tetrazol-5-yl)pyridine, have been synthesized, indicating potential applications in light-emitting devices (Stagni et al., 2008).
Future Directions
Properties
IUPAC Name |
5-bromo-N-methyl-N-(1-methyltetrazol-5-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN6/c1-14(8-11-12-13-15(8)2)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWMZPKKXTNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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